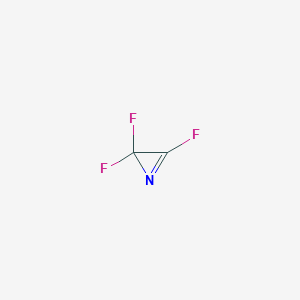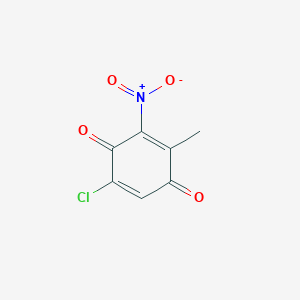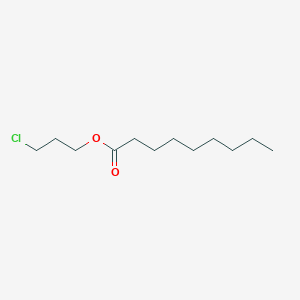![molecular formula C9H14O B14375273 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene CAS No. 89502-54-5](/img/structure/B14375273.png)
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is an organic compound characterized by its unique structure, which includes a but-2-en-1-yl group attached to a 3-methylbuta-1,3-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of 3,4-dihydroxybenzaldehyde with 3,3-dimethylalyl bromide and sodium hydride in a dimethylformamide solvent at room temperature . This reaction yields 3,4-bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde, which can be further reduced and etherified to obtain the target compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bonds into single bonds, yielding saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the but-2-en-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Substituted but-2-en-1-yl derivatives.
Scientific Research Applications
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive double bonds.
Mechanism of Action
The mechanism of action of 1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene involves its interaction with various molecular targets. The compound’s double bonds can participate in electrophilic addition reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis((3-methylbut-2-en-1-yl)oxy)-4-(((3-methylbut-2-en-1-yl)oxy)methyl)benzene: This compound has a similar structure but includes additional but-2-en-1-yl groups, enhancing its reactivity.
3-Methyl-3-buten-1-ol: A simpler compound with a similar but-2-en-1-yl group but lacking the diene structure.
Uniqueness
1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene is unique due to its combination of a but-2-en-1-yl group and a 3-methylbuta-1,3-diene backbone. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
89502-54-5 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-2-enoxy-3-methylbuta-1,3-diene |
InChI |
InChI=1S/C9H14O/c1-4-5-7-10-8-6-9(2)3/h4-6,8H,2,7H2,1,3H3 |
InChI Key |
WDHZSVSKPJUGJE-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOC=CC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14375190.png)
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
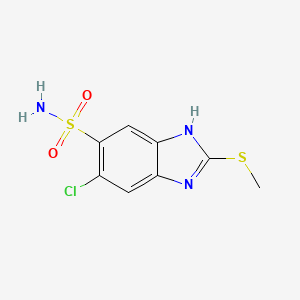
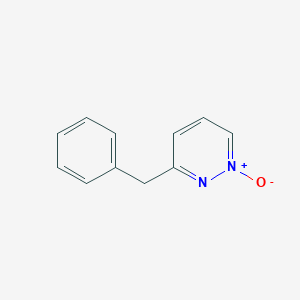
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
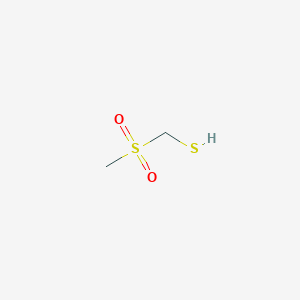
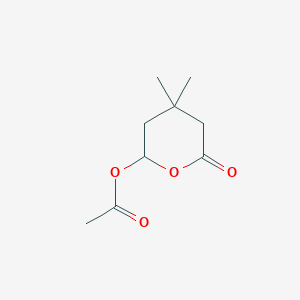
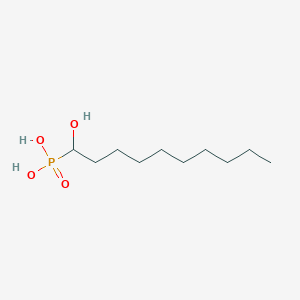

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
